Acetylsalicylic acid acyl-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

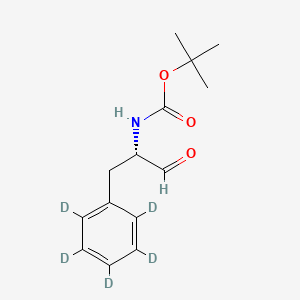

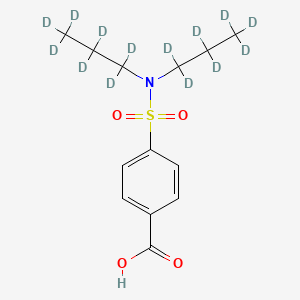

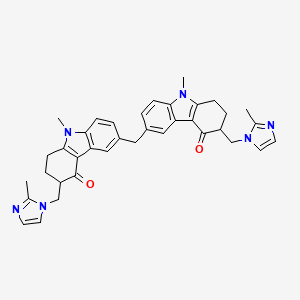

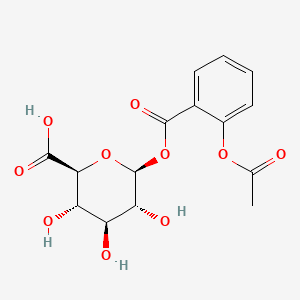

Acetylsalicylic acid acyl-beta-D-glucuronide is a compound with the molecular formula C15H16O10 . It is also known by other names such as Aspirin-acyl-beta-D-glucuronide . The molecular weight of this compound is 356.28 g/mol .

Molecular Structure Analysis

The molecular structure of Acetylsalicylic acid acyl-beta-D-glucuronide can be represented by the IUPAC name (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The InChI representation is InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylsalicylic acid acyl-beta-D-glucuronide include a molecular weight of 356.28 g/mol, a computed XLogP3-AA of -0.4, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, an exact mass of 356.07434670 g/mol, a monoisotopic mass of 356.07434670 g/mol, and a topological polar surface area of 160 Ų .Applications De Recherche Scientifique

Metabolic Pathways and Enzymatic Activity

Acetylsalicylic acid (aspirin) and its metabolite, salicylic acid, are transformed in the body into major metabolites, such as acyl and phenolic glucuronide conjugates. These conjugations, catalyzed by UDP-glucuronosyltransferases (UGTs), play a critical role in reducing the pharmacologically active salicylic acid. Various UGTs, except for a few, are involved in the glucuronidation of salicylic acid, which has implications for the individual response to aspirin (Kuehl et al., 2006).

Neuroprotection and Inflammation

Acetylsalicylic acid and its metabolite sodium salicylate have been shown to protect against neurotoxicity caused by glutamate in rat primary neuronal cultures and hippocampal slices. This neuroprotective effect involves the inhibition of glutamate-mediated induction of nuclear factor kappa B, contributing to the understanding of anti-inflammatory drugs in neurodegeneration (Grilli et al., 1996).

Applications in Anticancer Therapy

The synthesis of acyl glucuronide derivatives like 28-O-β-D-glucuronide betulinic acid indicates the potential of these compounds in anticancer prodrug monotherapy. These derivatives, being more water-soluble and possessing good in vitro stability, can release promising anticancer agents like betulinic acid (Gauthier et al., 2009).

Role in Calcium-Containing Urinary Calculi Prevention

Glucuronides, including those derived from acetylsalicylic acid, increase the solubility of calcium phosphate. Studies have shown the potential of salicylates in preventing the recurrence of calcium-containing urinary calculi, suggesting a beneficial role in specific urinary conditions (Prien & Walker, 1956).

Stability and Reactivity of Acyl Glucuronides

The stability and reactivity of acyl glucuronides, including those from acetylsalicylic acid, are influenced by their physicochemical properties. Understanding these properties is crucial for designing carboxylic acid-containing drug molecules with improved stability and reduced toxicity (Camilleri et al., 2018).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJPVKQXMOFZPM-HJHSNUOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652420 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylsalicylic acid acyl-beta-D-glucuronide | |

CAS RN |

24719-72-0 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.